Cas no 105361-75-9 (2-(3-Nitrophenyl)-1,3-thiazole)
2-(3-Nitrophenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- Thiazole, 2-(3-nitrophenyl)-
- 2-(3-nitrophenyl)-1,3-thiazole
- 2-(3-nitrophenyl)thiazole
- EN300-45260
- DTXSID10473125
- AB01006770-01
- 105361-75-9
- 2-(3-nitro-phenyl)-thiazole
- Z497926008
- SCHEMBL2311878
- ITKRJFNDXYFPNU-UHFFFAOYSA-N
- AKOS034477002
- DB-312588
- 2-(3-Nitrophenyl)-1,3-thiazole
-
- Inchi: 1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H
- InChI Key: ITKRJFNDXYFPNU-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 206.01499861g/mol
- Monoisotopic Mass: 206.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 87Ų
Experimental Properties
- PSA: 86.95000
- LogP: 3.24150
2-(3-Nitrophenyl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497473-25mg |
2-(3-Nitrophenyl)-1,3-thiazole |
105361-75-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497473-50mg |
2-(3-Nitrophenyl)-1,3-thiazole |
105361-75-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N497473-250mg |
2-(3-Nitrophenyl)-1,3-thiazole |
105361-75-9 | 250mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-45260-0.05g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-45260-0.1g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-45260-0.25g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
| Enamine | EN300-45260-0.5g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
| Enamine | EN300-45260-1.0g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 1.0g |
$256.0 | 2025-02-20 | |
| Enamine | EN300-45260-2.5g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
| Enamine | EN300-45260-5.0g |
2-(3-nitrophenyl)-1,3-thiazole |
105361-75-9 | 95.0% | 5.0g |
$743.0 | 2025-02-20 |
2-(3-Nitrophenyl)-1,3-thiazole Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-(3-Nitrophenyl)-1,3-thiazole
2-(3-Nitrophenyl)-1,3-thiazole (CAS No. 105361-75-9): A Comprehensive Overview
2-(3-Nitrophenyl)-1,3-thiazole (CAS No. 105361-75-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and agrochemical research. This heterocyclic compound, characterized by its thiazole ring and 3-nitrophenyl substituent, exhibits unique chemical properties that make it valuable for various applications. In this article, we delve into its molecular structure, synthesis methods, applications, and recent advancements in research.
The molecular formula of 2-(3-Nitrophenyl)-1,3-thiazole is C9H6N2O2S, with a molecular weight of 206.22 g/mol. The compound features a thiazole core, a five-membered ring containing nitrogen and sulfur atoms, which is substituted at the 2-position by a 3-nitrophenyl group. This structural configuration imparts notable electronic and steric properties, making it a versatile intermediate in organic synthesis.
One of the most common methods for synthesizing 2-(3-Nitrophenyl)-1,3-thiazole involves the condensation of 3-nitrobenzaldehyde with thioacetamide in the presence of a suitable catalyst. This reaction proceeds via the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole derivative. Researchers have also explored microwave-assisted synthesis and green chemistry approaches to improve yield and reduce environmental impact.
The applications of 2-(3-Nitrophenyl)-1,3-thiazole are diverse and span multiple industries. In medicinal chemistry, this compound serves as a key building block for the development of novel pharmaceuticals. Its thiazole moiety is often found in drugs targeting inflammation, microbial infections, and cancer. Recent studies have highlighted its potential as a scaffold for designing kinase inhibitors, which are crucial in targeted cancer therapies.
In the field of material science, 2-(3-Nitrophenyl)-1,3-thiazole is investigated for its optoelectronic properties. The nitrophenyl group enhances the compound's ability to absorb and emit light, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers are also exploring its role in the development of fluorescent probes for biological imaging.
Another emerging application of 2-(3-Nitrophenyl)-1,3-thiazole is in agrochemical research. The compound's structural features make it a promising candidate for the synthesis of new pesticides and herbicides. Its ability to interact with biological targets in pests while minimizing environmental toxicity is a key area of investigation.
The market for 2-(3-Nitrophenyl)-1,3-thiazole is growing, driven by increasing demand from the pharmaceutical and electronics industries. Suppliers and manufacturers are focusing on scalable synthesis methods to meet this demand while adhering to sustainable practices. Recent trends indicate a rise in collaborations between academic institutions and chemical companies to explore new applications and optimize production processes.
For researchers and industry professionals seeking high-quality 2-(3-Nitrophenyl)-1,3-thiazole, it is essential to source the compound from reputable suppliers who provide detailed analytical data, including HPLC purity, NMR spectra, and MSDS. Proper storage conditions, typically in a cool, dry environment away from light, are critical to maintaining the compound's stability.
In conclusion, 2-(3-Nitrophenyl)-1,3-thiazole (CAS No. 105361-75-9) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique structural features, coupled with its diverse applications, make it a subject of ongoing research and development. As advancements in synthetic chemistry and material science continue, the relevance of this compound is expected to grow, offering new opportunities for innovation.
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